REACTION_CXSMILES
|
[OH2:1].[CH2:2](N1C[C@H](O)CN(S(C2C=CC=CC=2)(=O)=O)C[C@@H](O)C1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)[OH:29].[NH3:33].Cl[C:35]1[CH:40]=CC=C[CH:36]=1>CO>[OH:1][CH2:36][CH2:35][CH2:40][O:29][C:6]1[CH:5]=[CH:4][C:3]([C:2]#[N:33])=[CH:8][CH:7]=1
|
Name
|
acid
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
372 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
598 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.382 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
57 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
) The biphasic reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 95° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at between 50 and 60° C
|
Type
|
WAIT
|
Details
|
to settle after 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
of stirring (the mixture
|
Type
|
CUSTOM
|
Details
|
is kept at 60° C. during the period in which it
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
was adjusted to 45° C. before chlorobenzene (133 g, 120 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
the phases separated) and the second organic phase
|
Type
|
DISTILLATION
|
Details
|
Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa)
|
Type
|
ADDITION
|
Details
|
methanol (470 g, 594 mL) was added over the course of 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
to fall during this addition
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting slurry was cooled to 5° C.
|
Type
|
WAIT
|
Details
|
held at that temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
WASH
|
Details
|
The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature
|
Type
|
CUSTOM
|
Details
|
suction dried for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 40° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCOC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |